2-Thiophen-2-yl-piperazine
Overview
Description
2-Thiophen-2-yl-piperazine is an organic compound with the molecular formula C8H12N2S. It is an aromatic amine that undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A novel palladium-catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of the API .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . In the case of 2-Thiophen-2-yl-piperazine, it undergoes microwave-induced condensation with iminodiacetic acid .Physical And Chemical Properties Analysis
2-Thiophen-2-yl-piperazine has a molecular weight of 169.27 g/mol . It should be stored at a temperature between 2 and 8 degrees Celsius . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Serotonin Receptor Affinity
The compound has been used in the synthesis of derivatives that have shown affinity towards 5-HT1A serotonin receptors . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Antimicrobial Activity
The compound has been involved in the synthesis of heterocyclic α-aminonitriles, which have shown promising antimicrobial potential . These compounds were found to inhibit the growth of two Gram-positive bacteria (S. aureus and B. cereus), three Gram-negative bacteria (E. coli, P. aeruginosa, and K. pneumoniae), and two fungal species (A. niger and C. albicans) .
Catalyst in Strecker Reaction
The compound has been used as a catalyst in the Strecker reaction, a multicomponent reaction that constructs heterocyclic α-aminonitriles . This reaction is a valuable tool
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of drugs like brexpiprazole , which primarily target dopamine receptors .
Mode of Action
Based on its structural similarity to brexpiprazole, it may interact with dopamine receptors in a similar manner . Brexpiprazole acts as a partial agonist of the dopamine receptor D2 , which means it binds to these receptors and partially stimulates them .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the pi3kα/mtor pathway , which plays a crucial role in cell growth, proliferation, and survival .
Pharmacokinetics
Its molecular weight is 16927 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have shown anti-tumor activities against various cancer cell lines . They have also exhibited antimicrobial activity against several bacterial and fungal species .
properties
IUPAC Name |
2-thiophen-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCDPJJFUPNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378040 | |
Record name | 2-Thiophen-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85803-49-2 | |
Record name | 2-Thiophen-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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